
off-target effects of CZC-25146 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147 Get Quote

An In-Depth Technical Guide to the Off-Target Effects of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract
CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key

target in research for neurodegenerative diseases such as Parkinson's.[1] While demonstrating

high affinity for its primary target, comprehensive profiling has revealed interactions with a

small number of other kinases. Understanding these off-target effects is crucial for the precise

interpretation of experimental results and for the continued development of safe and effective

therapeutics. This guide provides a detailed overview of the known off-target profile of CZC-
25146 hydrochloride, the experimental methodologies used for its determination, and the

signaling pathways associated with the identified off-target kinases.

On-Target and Off-Target Profile of CZC-25146
CZC-25146 was identified as a highly potent inhibitor of both wild-type LRRK2 and the G2019S

mutant, with IC50 values in the low nanomolar range.[2] Its selectivity was assessed using a

competitive chemoproteomics approach, which revealed a very clean profile with high-potency

inhibition of only five other kinases.[2][3]

Quantitative Data Summary
The following table summarizes the known on-target and off-target activities of CZC-25146.
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Target Target Type Assay Type IC50 (nM)
Potency
Description

Reference

LRRK2 (wild-

type)
On-Target TR-FRET 4.76 High [2]

LRRK2

(G2019S

mutant)

On-Target TR-FRET 6.87 High [2]

PLK4 Off-Target
Chemoproteo

mics
Not Reported High Potency [2][3]

GAK Off-Target
Chemoproteo

mics
Not Reported High Potency [2][3]

TNK1 Off-Target
Chemoproteo

mics
Not Reported High Potency [2][3]

CAMKK2 Off-Target
Chemoproteo

mics
Not Reported High Potency [2][3]

PIP4K2C Off-Target
Chemoproteo

mics
Not Reported High Potency [2][3]

Note: TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer. The off-

target inhibition was determined to be of "high potency" in the primary literature, but specific

IC50 values were not provided.[2][3]

Experimental Protocols
The determination of the target selectivity of CZC-25146 was primarily achieved through a

quantitative chemoproteomics strategy using a "Kinobeads" affinity matrix.[2]

Chemoproteomics-Based Kinase Selectivity Profiling
(Kinobeads)
This methodology allows for the assessment of a compound's binding to a large number of

endogenous kinases in a cellular lysate, thus providing a more physiologically relevant profile

than assays using recombinant enzymes.[4][5]
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Objective: To determine the kinase selectivity profile of CZC-25146 in a competitive binding

format.

Methodology:

Lysate Preparation:

Human cell lines (e.g., HeLa, Jurkat, Ramos) and mouse brain tissue are lysed to produce

extracts containing a wide range of endogenous kinases.[2]

Competitive Binding:

Aliquots of the cell lysate are incubated with varying concentrations of free CZC-25146
hydrochloride (or vehicle control) to allow the compound to bind to its target kinases.[6]

Affinity Enrichment:

The pre-incubated lysates are then exposed to "Kinobeads," which are sepharose beads

with immobilized, non-selective, ATP-competitive kinase inhibitors.[6][7][8]

Kinases in the lysate that have not been bound by CZC-25146 will bind to the Kinobeads.

Elution and Digestion:

The Kinobeads are washed to remove non-specifically bound proteins.

The captured kinases are then eluted from the beads.

The eluted proteins are digested, typically with trypsin, to generate peptides.

Quantitative Mass Spectrometry:

The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[2]

The relative abundance of each kinase is quantified across the different concentrations of

CZC-25146.
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Data Analysis:

A dose-dependent decrease in the amount of a particular kinase captured by the

Kinobeads indicates that CZC-25146 is binding to that kinase and preventing its

interaction with the affinity matrix.[6]

Concentration-response curves are generated to determine the potency of interaction

(often expressed as an IC50 value).[2]
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Click to download full resolution via product page

Experimental workflow for Kinobeads-based selectivity profiling.

Signaling Pathways of Off-Target Kinases
The following sections detail the primary signaling pathways and functions of the identified off-

target kinases of CZC-25146. Inhibition of these kinases may lead to unintended biological

consequences.

Polo-Like Kinase 4 (PLK4)
PLK4 is a master regulator of centriole duplication, a critical process for the formation of the

mitotic spindle and the maintenance of genomic stability.[9] Its activity is tightly regulated

throughout the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, which is

a hallmark of many cancers.[9]
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Simplified signaling overview for PLK4.

Cyclin G-associated kinase (GAK)
GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking.[10] It

plays a crucial role in the uncoating of clathrin-coated vesicles at the plasma membrane and

the trans-Golgi network.[10] Additionally, GAK has been implicated in the regulation of mitotic

progression and centrosome integrity.[10]
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Key functions of GAK in cellular processes.

Tyrosine-protein kinase TNK1
TNK1 is a non-receptor tyrosine kinase that has been shown to negatively regulate cell growth

and may act as a tumor suppressor.[1] It can inhibit the Ras-MAPK signaling pathway and has

been implicated in TNFα-induced apoptosis by blocking NF-κB activation.[1][3]
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Inhibitory roles of TNK1 in signaling pathways.

Calcium/calmodulin-dependent protein kinase kinase 2
(CAMKK2)
CAMKK2 is a key signaling hub that decodes intracellular calcium signals.[11] Upon activation

by calcium/calmodulin, CAMKK2 phosphorylates and activates several downstream kinases,

including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating

processes such as energy metabolism, neuronal function, and cell migration.[11][12]
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CAMKK2 as a central regulator of calcium signaling.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2
Gamma (PIP4K2C)
PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to

generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). While its enzymatic activity is low,

it has been implicated in the negative regulation of insulin signaling and the positive regulation

of autophagosome assembly.
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Overview of PIP4K2C function in lipid signaling.

Conclusion
CZC-25146 hydrochloride is a highly selective LRRK2 inhibitor. However, like most kinase

inhibitors, it is not absolutely specific and exhibits high-potency interactions with a small set of

off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. The inhibition of these kinases

could potentially lead to biological effects unrelated to LRRK2 inhibition. Therefore, researchers

utilizing CZC-25146 as a chemical probe should be cognizant of these off-target activities and

consider appropriate control experiments to ensure the accurate attribution of observed

phenotypes to the inhibition of LRRK2. For drug development professionals, this off-target

profile provides valuable information for lead optimization and the anticipation of potential

safety liabilities. The chemoproteomics approach detailed herein represents a powerful

methodology for the comprehensive characterization of kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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